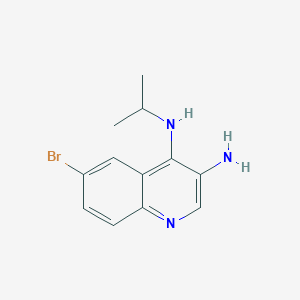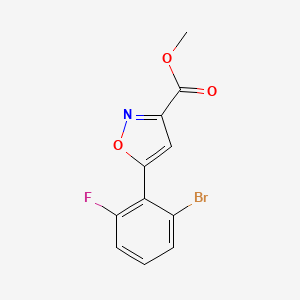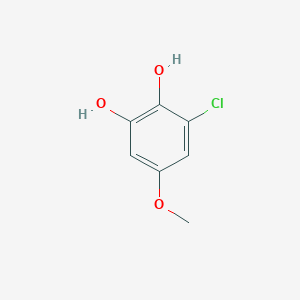
6-Bromo-N4-isopropylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N4-isopropylquinoline-3,4-diamine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and isopropyl groups in the compound’s structure can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N4-isopropylquinoline-3,4-diamine can be achieved through multi-step organic synthesisThe reaction conditions typically involve the use of bromine in nitrobenzene for bromination and subsequent reactions with isopropylamine and other reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-N4-isopropylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-N4-isopropylquinoline-3,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s biological activities are of interest in various research fields. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-Bromo-N4-isopropylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-N4-methylquinoline-3,4-diamine
- 6-Bromo-N4-isopropylpyridine-3,4-diamine
Comparison: Compared to similar compounds, 6-Bromo-N4-isopropylquinoline-3,4-diamine may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C12H14BrN3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
6-bromo-4-N-propan-2-ylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-7(2)16-12-9-5-8(13)3-4-11(9)15-6-10(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ATYALKLABLSCON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C=C(C=CC2=NC=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)








![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)




